molecular formula C2HF3O2.H3N B213048 Ammonium trifluoroacetate CAS No. 3336-58-1

Ammonium trifluoroacetate

Cat. No.: B213048
CAS No.: 3336-58-1
M. Wt: 131.05 g/mol
InChI Key: YCNIBOIOWCTRCL-UHFFFAOYSA-N
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Description

Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:

CF3COOH+NH3CF3COONH4\text{CF}_3\text{COOH} + \text{NH}_3 \rightarrow \text{CF}_3\text{COONH}_4 CF3​COOH+NH3​→CF3​COONH4​

Industrial Production Methods: Industrial production of this compound follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.

    Reduction: This compound is not typically involved in reduction reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Catalytic Role in Organic Reactions

Ammonium trifluoroacetate serves as an effective catalyst in organic synthesis. It has been employed in the synthesis of complex organic molecules, such as 3,4-dihydropyrimidin-2(1H)-ones. Research indicates that using this compound can significantly enhance reaction yields and reduce reaction times under mild conditions.

Table 1: Reaction Conditions and Yields

EntrySolvent/ConditionTimeYield (%)
1Ethanol/RT12 h65
2Ethanol/80°C5 h80
3Acetonitrile/RT10 h83
4Neat/80°C10 min98

The table above illustrates the optimization of reaction conditions using this compound as a catalyst, achieving yields up to 98% in a short time frame .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds synthesized using this compound. For instance, derivatives synthesized in the presence of this compound demonstrated significant antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity of Synthesized Compounds

CompoundBacterial StrainActivity (Zone of Inhibition)
4bEscherichia coli15 mm
4eStaphylococcus aureus12 mm
4jPseudomonas aeruginosa10 mm

These findings suggest that this compound not only facilitates synthesis but also contributes to the biological activity of the resulting compounds.

Chiral Chromatography

Additive in Chromatographic Processes

This compound is widely used as an additive in chiral chromatography, particularly for the separation of enantiomers. It enhances the resolution of both acidic and basic racemates without altering the mobile phase composition.

Table 3: Performance of this compound in Chiral HPLC

Compound TypeResolution AchievedMobile Phase Conditions
AcidicHighWater/Acetonitrile + this compound
BasicModerateWater/Acetonitrile + this compound

The ability to resolve different types of racemates using a single mobile phase is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .

Metabolic Profiling

Nuclear Magnetic Resonance Applications

In metabolic studies, this compound serves as an internal standard for nuclear magnetic resonance (NMR)-based metabolic profiling. Its stability across various pH conditions makes it suitable for analyzing biofluids such as blood plasma and serum.

Case Study: NMR Metabolic Profiling

In a study focused on biomarker discovery, this compound was used to assess the metabolic profiles of urine and blood plasma samples. The compound's consistent behavior facilitated accurate quantification and analysis, aiding in drug efficacy and toxicity studies .

Mechanism of Action

The mechanism of action of ammonium trifluoroacetate primarily involves its role as a catalyst and an additive. As a catalyst, it facilitates various organic reactions by stabilizing transition states and lowering activation energies. In chromatography, it improves the separation of chiral compounds by interacting with the stationary phase and the analytes, enhancing resolution and selectivity .

Comparison with Similar Compounds

  • Ammonium formate (NH4HCO2)
  • Ammonium acetate (NH4C2H3O2)
  • Sodium trifluoroacetate (CF3COONa)

Comparison:

This compound stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.

Biological Activity

Ammonium trifluoroacetate (ATFA) is a versatile compound used in various biochemical applications, particularly in organic synthesis and analytical chemistry. This article explores its biological activity, focusing on its antimicrobial properties, applications in chiral chromatography, and potential effects on metabolic profiling.

1. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. In one investigation, ATFA was utilized as a catalyst in the synthesis of 3,4-dihydropyrano[c]chromenes, which were subsequently evaluated for their antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The synthesized compounds exhibited significant antibacterial activity, particularly against Escherichia coli and other Gram-negative species.
  • The methodology employed allowed for high yields and efficient synthesis under mild conditions, making it appealing for medicinal chemistry applications .

Table 1: Antimicrobial Activity of Synthesized Compounds

CompoundBacterial StrainActivity (Zone of Inhibition)
4bE. coli15 mm
4eStaphylococcus aureus12 mm
4jPseudomonas aeruginosa10 mm

2. Applications in Chiral Chromatography

This compound has been shown to enhance the resolution of enantiomers in chiral chromatography. As an additive in mobile phases, it facilitates the separation of acidic and basic racemates without altering the mobile phase composition.

Study Insights:

  • ATFA allows for effective elution of both acidic and basic compounds on derivatized polysaccharide chiral stationary phases.
  • This capability is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .

Table 2: Performance of ATFA in Chiral HPLC

Compound TypeResolution AchievedMobile Phase Conditions
AcidicHighWater/Acetonitrile + ATFA
BasicModerateWater/Acetonitrile + ATFA

3. Metabolic Profiling Applications

In metabolic studies, this compound serves as an internal standard for NMR-based metabolic profiling. Its stable behavior across various pH conditions makes it a reliable reference point in analyzing biofluids such as blood plasma and serum.

Research Findings:

  • The use of ATFA as an internal standard has been validated through linear correlation with concentration across different biological matrices.
  • This application enhances the accuracy of metabolic profiling, aiding in the identification of biomarkers for various diseases .

Chemical Reactions Analysis

Role as a Catalyst

Ammonium trifluoroacetate serves as a catalyst in various organic transformations. For instance, it facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones . It acts as both a catalyst and a solid support in these reactions, effectively providing the acidity required for three-component coupling . The reaction is typically conducted at 80°C, yielding good to excellent results within 10 to 20 minutes .

Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using this compound

CompoundArR1XTime (min)Yield (%)Mp (°C)
4aPhenylCH3O1098200–202
4b3-Methoxy phenylCH3O1295224-225
4c3-CarboxyphenylCH3O1590291–293
4d3-NitrophenylCH3O1085231–233
4ePhenylHO1092190-191
4fPhenylCH3S2083209–211
4g3-CyanophenylCH3O2578236-237
4h3-Methyl phenylCH3O2095233-234
4i2-FluorophenylCH3O1870235-236
4j4-ChlorophenylHS1575138-139
4k2-NaphthylCH3O1090210–212
4lBenzylCH3O2085176–178
4m2-Hydroxy-5-methoxy phenylCH3O2873241-242
4n2-Hydroxy-5-iodophenylCH3O6055170-171
4o2-Hydroxy-5- *t-*butyl phenylCH3O870220–222
4p2-Hydroxy-5-nitrophenylHS1882181-182
4q3,5-Bis-trifluoromethyl phenylCH3O3560209-210
4r2,3-DichlorophenylHS1870182–184
4s2-ThienylCH3O1278206–208
4t3-ThienylCH3O1570234-235
4u2-PyridylCH3O2585183–185
4v3-FurylCH3O2045206-207
4w2-ThiazolylCH3O2060215-216
4x4-ThiazolylHS1555270–273
4y2-ImidazolylCH3O3035258–260
4z1-Methyl-indol-3-ylCH3O4050199–201

Ar = Aryl group, R1 = substituent, X = O or S

This compound is effective with both electron-withdrawing and electron-donating substituents on aromatic aldehydes . Heteroaromatic systems can also be used with this protocol, although they may result in lower yields compared to aromatic systems .

Table 2: Optimization of Reaction Conditions for Solid-Supported Synthesis

EntryCondition AdoptedTimeYield (%)
1Ethanol/catalyst/RT12 h65
2Ethanol/catalyst/80°C5 h80
3Acetonitrile/catalyst/RT10 h83
4Acetonitrile/catalyst/80°C30 min90
5Neat/catalyst/RT20 h10
6Neat/catalyst-SiO2/RT20 h15
7Neat/catalyst/80°C10 min98

RT = Room Temperature

Role in Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as NMR spectroscopy, where it acts as a solvent and stabilizing agent, enhancing the resolution of spectral data .

Q & A

Basic Research Questions

Q. How is ammonium trifluoroacetate synthesized and characterized in academic research?

this compound (ATFA) is typically synthesized via neutralization of trifluoroacetic acid with ammonium hydroxide or through anion exchange reactions. For example, ammonium chloride cages can undergo anion exchange with trifluoroacetic acid (TFA) in water to produce ATFA, as demonstrated in supramolecular chemistry studies . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm purity and structural integrity.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic distribution .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability .

Q. What are the primary analytical applications of this compound in chromatography and mass spectrometry?

ATFA is widely used as a volatile mobile-phase additive in reversed-phase HPLC and LC-MS to enhance sensitivity and reduce ion suppression. Key applications include:

  • Chiral separations : ATFA improves enantioselectivity in polar ionic mobile phases for compounds like methamphetamine, though acetic acid/ammonium hydroxide may offer better resolution in some cases .
  • Metabolomics : ATFA aids in mass correction for high-accuracy LC-MS profiling, particularly in negative ion mode .
  • Metal adduct suppression : ATFA (4 mM) in mobile phases reduces sodium/potassium adduct formation, enhancing [M+H]+ signal abundance in ESI-MS .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in organic synthesis?

ATFA acts as a catalyst and acidic additive in microwave-accelerated reactions. For instance, in the synthesis of CB1 cannabinoid receptor modulators, ATFA facilitates conjugate additions of 2-arylindoles to β-nitrostyrenes under microwave conditions, achieving high yields (75–92%) and stereoselectivity . Mechanistic studies suggest trifluoroacetate ions stabilize transition states via hydrogen bonding, accelerating reaction kinetics.

Q. What methodological strategies mitigate solubility challenges of this compound in supramolecular systems?

ATFA’s limited solubility in organic solvents can hinder its use in non-aqueous systems. Advanced strategies include:

  • Anion exchange : Converting poorly soluble ammonium salts (e.g., chloride) to ATFA via TFA treatment in water .
  • Co-solvent systems : Combining water with polar aprotic solvents (e.g., THF) to dissolve ATFA while maintaining reactivity .

Q. How do specific-ion effects of this compound impact acid system optimization?

ATFA exhibits unique specific-ion effects in modulating oxidatively triggered acid systems. For example, in reservoir applications, trifluoroacetate ions alter interfacial tension and redox kinetics compared to acetate ions. Experimental protocols involve:

  • Controlled ion substitution : Replacing acetate with trifluoroacetate in buffer systems.
  • Surface-sensitive spectroscopy : Using XPS or FTIR to track decomposition pathways (e.g., CF3 vs. CH3 signals) .

Q. What experimental designs resolve contradictions in ATFA’s performance across chromatographic methods?

Discrepancies in ATFA’s retention/resolution properties (e.g., in chiral HPLC) require systematic optimization:

  • Mobile phase screening : Compare ATFA with alternatives (e.g., acetic acid/ammonium hydroxide) in polar ionic vs. reversed-phase modes .
  • Signal-to-noise analysis : Quantify sensitivity using LOQ (limit of quantification) metrics (e.g., ATFA vs. ammonium acetate in LC-MS) .

Properties

IUPAC Name

azane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals, soluble in water; [MSDSonline]
Record name Ammonium trifluoroacetate
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CAS No.

3336-58-1
Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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